molecular formula C11H18O2 B8272692 6-Isopropyl-1,5-dimethoxy-cyclohexa-1,4-diene

6-Isopropyl-1,5-dimethoxy-cyclohexa-1,4-diene

Cat. No. B8272692
M. Wt: 182.26 g/mol
InChI Key: LWCMFLIXLJJABP-UHFFFAOYSA-N
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Patent
US06982260B1

Procedure details

To a solution of 1,5-dimethoxy-cyclohexa-1,4diene (7 g, 50 mmol) in dry THF (140 mL) was added dropwise nBuLi solution (2.5 M, 30 mL) in hexane at −20° C. The orange colored reaction mixture was stirred for 0.5 hours at −20° C., then isopropyl iodide (17 g, 100 mmol) was added dropwise. The reaction mixture was stirred for 1 hour, while the temperature was raised to 0° C. Excess nBuLi was destroyed cautiously with methanol. Cold water (140 mL) was added to the reaction mixtures, then the product was extracted with ethyl acetate (3×70 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound as a light yellow liquid (8.5 g, 93.4%). 1H NMR CDCl3): δ 0.90 (d, 6H, 2×CH3), 2.1 (m, 1H, CH), 2.76 (m, 3H, CH2 and CH), 3.53 (s, 6H, 2×OCH3), 4.73 (t, 2H, olefinic).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Yield
93.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:8][C:7]([O:9][CH3:10])=[CH:6][CH2:5][CH:4]=1.[Li][CH2:12][CH2:13][CH2:14]C.C(I)(C)C>C1COCC1.CCCCCC>[CH:13]([CH:8]1[C:3]([O:2][CH3:1])=[CH:4][CH2:5][CH:6]=[C:7]1[O:9][CH3:10])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC1=CCC=C(C1)OC
Name
Quantity
30 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The orange colored reaction mixture was stirred for 0.5 hours at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour, while the temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 0° C
CUSTOM
Type
CUSTOM
Details
Excess nBuLi was destroyed cautiously with methanol
ADDITION
Type
ADDITION
Details
Cold water (140 mL) was added to the reaction mixtures
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (3×70 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)C1C(=CCC=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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